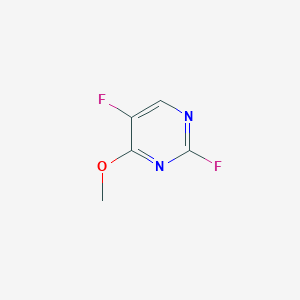

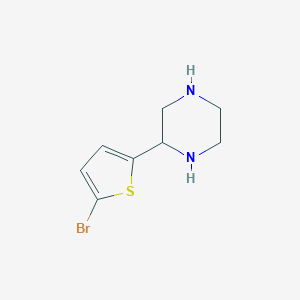

2-(5-Bromothiophen-2-yl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives similar to 2-(5-Bromothiophen-2-yl)piperazine often involves complex chemical processes aimed at enhancing their antibacterial activity. For example, a series of derivatives were synthesized to evaluate their antimicrobial efficacy against various Gram-positive and Gram-negative microorganisms. Some derivatives showed comparable or even superior activity against bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis, relative to standard drugs like ciprofloxacin, norfloxacin, and enoxacine (Foroumadi et al., 2005).

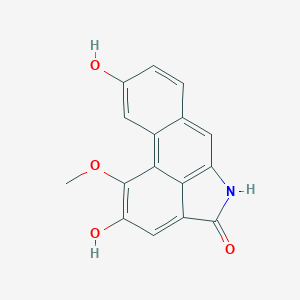

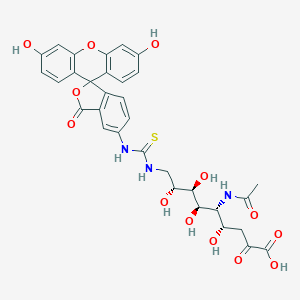

Molecular Structure Analysis

The molecular structure of compounds related to 2-(5-Bromothiophen-2-yl)piperazine is meticulously analyzed through various spectroscopic techniques such as FTIR, NMR, and X-ray crystal diffraction. These analyses confirm the structure and help understand the stabilization via inter- and intra-molecular interactions. For instance, one study revealed the crystal structure and biological activity of a compound where the structure was confirmed and found to be stabilized by inter- and intra- C–H…O interactions and intra hydrogen bonding C–H…N interactions (Chen et al., 2021).

Chemical Reactions and Properties

The chemical reactivity and properties of 2-(5-Bromothiophen-2-yl)piperazine derivatives are pivotal in determining their potential applications. These properties are often investigated through the synthesis of novel compounds and the study of their chemical behavior under various conditions. For instance, a novel compound was synthesized through a multi-step protocol, and its structure was assigned by HRMS, IR, 1H, and 13C NMR experiments, indicating the comprehensive approach taken to understand its reactivity and chemical properties (Wujec & Typek, 2023).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystal structure, are crucial for their application in various fields. The crystal structure, in particular, is studied to understand the molecular interactions that stabilize the compound. For example, the title compound in a study exhibited a stabilized structure via inter- and intra- molecular C—H…O interactions and was further analyzed for its biological activity, highlighting the importance of physical properties in the evaluation process (Chen et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, pH stability, and the presence of functional groups, are key to determining the applications of these compounds. Studies often focus on the synthesis and evaluation of these properties to understand the compounds' potential as pharmaceuticals or in other applications. For instance, the synthesis of a particular derivative and its evaluation for antimicrobial activity against Gram-positive and Gram-negative microorganisms highlight the exploration of chemical properties for practical applications (Foroumadi et al., 2005).

Aplicaciones Científicas De Investigación

1. The specific scientific field The compound “2-(5-Bromothiophen-2-yl)piperazine” belongs to the field of Organic Chemistry , specifically in the category of Heterocyclic Compounds .

3. A detailed description of the methods of application or experimental procedures The synthesis of piperazine derivatives, including “2-(5-Bromothiophen-2-yl)piperazine”, involves various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

1. Pharmaceutical Applications Piperazines are often found in drugs or bioactive molecules . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

2. Chemical Synthesis Piperazines, including “2-(5-Bromothiophen-2-yl)piperazine”, can be used as building blocks in the synthesis of more complex organic compounds . They can facilitate the insertion into the molecule due to their chemical reactivity .

3. Research and Development Piperazines are used in research and development for the synthesis of new compounds. They are often used in the development of new pharmaceuticals and other bioactive compounds .

1. Pharmaceutical Applications Piperazines are often found in drugs or bioactive molecules . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

2. Chemical Synthesis Piperazines, including “2-(5-Bromothiophen-2-yl)piperazine”, can be used as building blocks in the synthesis of more complex organic compounds . They can facilitate the insertion into the molecule due to their chemical reactivity .

3. Research and Development Piperazines are used in research and development for the synthesis of new compounds. They are often used in the development of new pharmaceuticals and other bioactive compounds .

Safety And Hazards

Propiedades

IUPAC Name |

2-(5-bromothiophen-2-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2S/c9-8-2-1-7(12-8)6-5-10-3-4-11-6/h1-2,6,10-11H,3-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZOKSYMGVOWFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=C(S2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599668 |

Source

|

| Record name | 2-(5-Bromothiophen-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromothiophen-2-yl)piperazine | |

CAS RN |

111760-29-3 |

Source

|

| Record name | 2-(5-Bromothiophen-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methyl-7H-benzo[c]carbazole](/img/structure/B49087.png)

![Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]-](/img/structure/B49088.png)

![4-[3-(4-Phenylphenyl)propyl]morpholine](/img/structure/B49089.png)